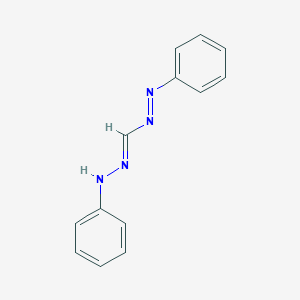
1-Phenyl-2-(2-phenylcarbohydrazonoyl)diazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-2-(2-phenylcarbohydrazonoyl)diazene, also known as Phenylazophenylcarbonylhydrazone (PPCH), is a chemical compound that has been widely used in scientific research applications. PPCH is a diazo compound that is synthesized through a reaction between phenylhydrazine and benzoyl chloride.
Mécanisme D'action
PPCH acts as a diazo compound and reacts with aldehydes and ketones to form hydrazone derivatives. The reaction is catalyzed by acid or base and proceeds through the formation of an intermediate. PPCH is also known to bind to metal ions, particularly copper ions, through its carbonyl and hydrazone groups.
Biochemical and Physiological Effects:
PPCH has been shown to have antioxidant properties and can scavenge free radicals in vitro. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. PPCH has been shown to have cytotoxic effects on cancer cells and can induce apoptosis in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
PPCH is a relatively inexpensive reagent that is readily available. It is also stable and can be stored for long periods of time. However, PPCH is sensitive to light and can decompose over time. PPCH is also toxic and should be handled with care.
Orientations Futures
There are several future directions for the use of PPCH in scientific research. One potential application is in the development of new drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. PPCH has been shown to have neuroprotective effects and can inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. Another potential application is in the development of new metal ion sensors for environmental monitoring and industrial applications. PPCH has been shown to bind to metal ions, particularly copper ions, and can be used as a probe for studying metal ion binding in biological systems.
Méthodes De Synthèse
PPCH is synthesized through a reaction between phenylhydrazine and benzoyl chloride. The reaction proceeds through the formation of an intermediate, which is then treated with sodium nitrite to form PPCH. The yield of the reaction is typically between 50-60%. PPCH is a yellow crystalline solid that is soluble in organic solvents such as chloroform and ethanol.
Applications De Recherche Scientifique
PPCH has been widely used in scientific research applications, particularly in the field of biochemistry and molecular biology. PPCH is used as a reagent to detect the presence of aldehydes and ketones in biological samples. It is also used as a ligand in metal ion binding studies, and as a probe for studying the structure and function of proteins.
Propriétés
Nom du produit |
1-Phenyl-2-(2-phenylcarbohydrazonoyl)diazene |
|---|---|
Formule moléculaire |
C13H12N4 |
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
N//'-anilino-N-phenyliminomethanimidamide |
InChI |
InChI=1S/C13H12N4/c1-3-7-12(8-4-1)16-14-11-15-17-13-9-5-2-6-10-13/h1-11,16H/b14-11+,17-15? |
Clé InChI |
WNWBOKCOOMCJDA-CBPWQRAVSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N/N=C/N=NC2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)NN=CN=NC2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)NN=CN=NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-{[(1-benzyl-1H-imidazol-2-yl)thio]methyl}-3-(2-chlorophenyl)quinazolin-4(3H)-one](/img/structure/B262376.png)
![6',7'-Dimethoxy-1'-(methylsulfanyl)-3',4'-dihydrospiro[cyclopentane-2,3'-isoquinoline]](/img/structure/B262377.png)
![2-({2-[(4-isopropylbenzyl)amino]-2-oxoethyl}thio)-N-2-naphthylacetamide](/img/structure/B262382.png)
![N-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-chlorophenyl]acetamide](/img/structure/B262385.png)



![2-(2-pyrazinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B262396.png)
![Ethyl 4-[(2-benzamido-4,5-dimethylthiophen-3-yl)-pyridin-4-ylmethyl]piperazine-1-carboxylate](/img/structure/B262405.png)